molecular formula C13H16N2O2 B565370 tert-Butyl 1H-indol-4-ylcarbamate CAS No. 819850-13-0

tert-Butyl 1H-indol-4-ylcarbamate

Cat. No.: B565370
CAS No.: 819850-13-0
M. Wt: 232.28 g/mol
InChI Key: KOKLMCWYZCHYEO-UHFFFAOYSA-N
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Description

(1H-Indol-4-yl)-Carbamic Acid tert-butyl ester is a synthetic intermediate widely used in pharmaceutical synthesis. It is known for its role in the preparation of various biologically active compounds. The compound has a molecular formula of C13H16N2O2 and a molecular weight of 232.3 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-4-yl)-Carbamic Acid tert-butyl ester typically involves the reaction of indole derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions: (1H-Indol-4-yl)-Carbamic Acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1H-Indol-4-yl)-Carbamic Acid tert-butyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (1H-Indol-4-yl)-Carbamic Acid tert-butyl ester involves its conversion to active intermediates that interact with specific molecular targets. These targets include enzymes and receptors involved in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to desired biological outcomes .

Comparison with Similar Compounds

  • (1H-Indol-3-yl)-Carbamic Acid tert-butyl ester
  • (1H-Indol-5-yl)-Carbamic Acid tert-butyl ester
  • (1H-Indol-6-yl)-Carbamic Acid tert-butyl ester

Comparison: (1H-Indol-4-yl)-Carbamic Acid tert-butyl ester is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction with biological targets, making it valuable for specific applications .

Properties

IUPAC Name

tert-butyl N-(1H-indol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-6-4-5-10-9(11)7-8-14-10/h4-8,14H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKLMCWYZCHYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654261
Record name tert-Butyl 1H-indol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819850-13-0
Record name tert-Butyl 1H-indol-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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